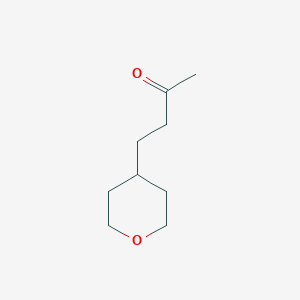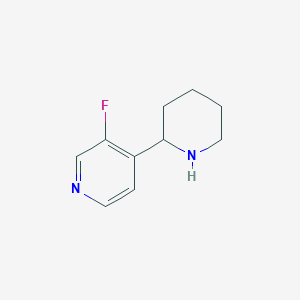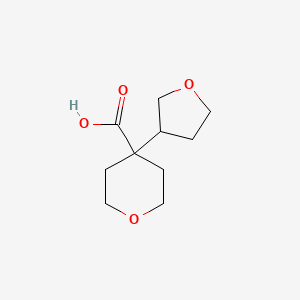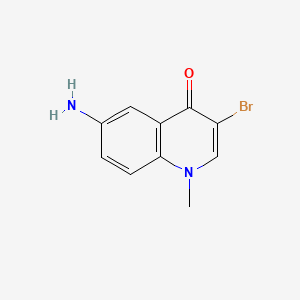
4-(Tetrahydro-2h-pyran-4-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tetrahydro-2h-pyran-4-yl)butan-2-one is an organic compound with the molecular formula C9H16O2 It is a ketone derivative featuring a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with butanone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like dichloromethane at ambient temperature .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the oxygen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
4-(Tetrahydro-2h-pyran-4-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects through modulation of enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Tetrahydropyran: A related compound with a similar ring structure but lacking the butan-2-one moiety.
4-(2-Tetrahydropyranyloxy)butanal: Another compound with a tetrahydropyran ring, but with an aldehyde group instead of a ketone.
Uniqueness: 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one is unique due to its combination of a tetrahydropyran ring and a ketone group. This structure imparts distinct chemical reactivity and potential applications that are not shared by its analogs. The presence of the ketone group allows for a wider range of chemical transformations and interactions with biological systems.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
4-(oxan-4-yl)butan-2-one |
InChI |
InChI=1S/C9H16O2/c1-8(10)2-3-9-4-6-11-7-5-9/h9H,2-7H2,1H3 |
Clave InChI |
QTFXVXLLLFEZLT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)








